molecular formula C6H10ClNO B13951418 1-(Aziridin-1-yl)-2-chloro-2-methylpropan-1-one CAS No. 82300-02-5

1-(Aziridin-1-yl)-2-chloro-2-methylpropan-1-one

Cat. No.: B13951418
CAS No.: 82300-02-5
M. Wt: 147.60 g/mol
InChI Key: BLQDNNNNBDFXES-UHFFFAOYSA-N
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Description

1-(Aziridin-1-yl)-2-chloro-2-methylpropan-1-one is a chlorinated ketone derivative featuring an aziridine ring (a three-membered cyclic amine) at the 1-position and a geminal chloro-methyl substitution at the 2-position of the propan-1-one backbone. Its molecular formula is C₆H₉ClNO, with a molecular weight of 158.60 g/mol. The aziridine ring confers significant ring strain and nucleophilic reactivity, while the chloro and methyl groups influence steric and electronic properties.

Properties

CAS No.

82300-02-5

Molecular Formula

C6H10ClNO

Molecular Weight

147.60 g/mol

IUPAC Name

1-(aziridin-1-yl)-2-chloro-2-methylpropan-1-one

InChI

InChI=1S/C6H10ClNO/c1-6(2,7)5(9)8-3-4-8/h3-4H2,1-2H3

InChI Key

BLQDNNNNBDFXES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N1CC1)Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 1-(Aziridin-1-yl)-2-chloro-2-methylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 1-(Aziridin-1-yl)-2-chloro-2-methylpropan-1-one exerts its effects involves the formation of reactive intermediates that can interact with biological molecules. For instance, the compound can form DNA crosslinks, which interfere with DNA replication and transcription, leading to cell death . This mechanism is particularly relevant in its potential use as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

(a) 1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one (CAS 82300-03-6)
  • Structure : Bromine replaces chlorine at the 2-position.
  • Molecular Formula: C₆H₉BrNO.
  • Key Differences :
    • Reactivity : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may increase the compound’s susceptibility to nucleophilic substitution (SN2) reactions.
    • Stability : Brominated analogs often exhibit lower thermal stability due to weaker C–Br bonds versus C–Cl bonds .
  • Applications : Bromo derivatives are typically more reactive in cross-coupling reactions but require stricter handling due to higher toxicity.
(b) 1-(Aziridin-1-yl)-2-methylpropan-1-one (CID 88464)
  • Structure : Lacks the chloro substituent at the 2-position.
  • Molecular Formula: C₆H₁₁NO.
  • Key Differences: Electronic Effects: Absence of the electron-withdrawing chloro group increases electron density at the carbonyl carbon, reducing electrophilicity.
  • Applications : Used as a precursor in less polar reaction environments where reduced steric hindrance is advantageous .

Aziridine vs. Pyrrolidine Derivatives

2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one
  • Structure : Pyrrolidine (five-membered amine ring) replaces aziridine; phenyl and methyl groups are geminal at the 2-position.
  • Molecular Formula: C₁₅H₁₉NO.
  • Key Differences :
    • Ring Strain : Pyrrolidine’s larger ring reduces strain, enhancing stability but decreasing reactivity in ring-opening reactions.
    • Crystallography : The phenyl group introduces π-π stacking interactions, as observed in crystal structures, which may improve crystalline packing and solubility in aromatic solvents .
  • Applications : Preferred in solid-phase synthesis due to enhanced crystallinity.

Hydrazonoyl Chloride Derivatives

(a) 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one
  • Structure : Hydrazone group replaces the aziridine; 4-methoxyphenyl and chloro groups are present.
  • Molecular Formula : C₁₀H₁₀ClN₂O₂.
  • Key Differences: Reactivity: The hydrazonoyl chloride moiety enables condensation reactions to form pyrazoles and other heterocycles. Hydrogen Bonding: N–H⋯O interactions in crystal packing enhance thermal stability (melting points >150°C) .
  • Applications : Intermediate in synthesizing pharmaceuticals like antipyretics and antifungals .
(b) Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate
  • Structure : Ester group replaces the ketone; similar hydrazone and chloro substituents.
  • Molecular Formula : C₁₁H₁₂ClN₂O₃.
  • Key Differences: Solubility: The ester group improves solubility in non-polar solvents compared to ketone derivatives. Synthesis: Prepared via diazonium salt reactions, highlighting divergent pathways from aziridine-containing analogs .

Amino-Substituted Propanones

2-Amino-1-((S)-2-((benzyl(cyclopropyl)amino)methyl)pyrrolidin-1-yl)propan-1-one (CAS 1354027-14-7)
  • Structure: Amino and benzyl-cyclopropyl-pyrrolidine substituents.
  • Molecular Formula : C₁₉H₂₇N₃O.
  • Stereochemistry: Chiral centers influence binding affinity in drug-receptor interactions .

Research Findings and Implications

  • Reactivity Trends : Chloro and bromo analogs exhibit distinct reactivities due to halogen electronegativity and bond strength. Aziridine derivatives are more reactive in ring-opening reactions than pyrrolidine-based compounds .
  • Structural Stability: Hydrazonoyl chlorides and ester derivatives demonstrate higher thermal stability due to intermolecular hydrogen bonding, whereas aziridine-containing compounds prioritize synthetic versatility .
  • Pharmacological Potential: Amino-substituted propanones show promise in drug discovery, leveraging stereochemistry for targeted activity .

Biological Activity

1-(Aziridin-1-yl)-2-chloro-2-methylpropan-1-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the aziridine class of compounds, characterized by a three-membered nitrogen-containing ring. Its structure can be represented as follows:

C6H11ClNO\text{C}_6\text{H}_{11}\text{ClN}O

This structure facilitates various chemical reactions, making it a candidate for diverse biological applications.

Anticancer Activity

Recent studies have demonstrated that aziridine derivatives, including 1-(Aziridin-1-yl)-2-chloro-2-methylpropan-1-one, exhibit significant antiproliferative effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are critical for evaluating their efficacy.

IC50 Values

In a study assessing several aziridine derivatives, the compound exhibited varying levels of activity against cancer cell lines such as HeLa (cervical cancer) and Ishikawa (endometrial cancer). The following table summarizes the IC50 values for selected compounds:

CompoundCell LineIC50 (µM)
1HeLa6.4
2Ishikawa4.6
3HeLa7.1
4Ishikawa10.5

These values indicate that the aziridine derivatives can significantly inhibit cell viability, comparable to established anticancer agents like cisplatin .

The biological activity of 1-(Aziridin-1-yl)-2-chloro-2-methylpropan-1-one is attributed to several mechanisms:

Cell Cycle Arrest :
Research indicates that this compound induces cell cycle arrest in the S phase. This was evidenced by flow cytometry analysis, which showed an increase in cells arrested in the S phase and a corresponding decrease in G1 phase cells. This suggests that the compound interferes with DNA replication processes .

Apoptosis Induction :
The compound also promotes apoptosis in cancer cells, as indicated by an increased population of cells in the sub-G1 phase of the cell cycle. This effect is likely mediated through the generation of reactive oxygen species (ROS), which can lead to DNA damage and trigger apoptotic pathways .

Additional Biological Activities

Beyond its anticancer properties, preliminary investigations have suggested moderate antibacterial activity against certain bacterial strains. However, further studies are needed to fully elucidate these effects and their potential therapeutic implications .

Case Studies

Several case studies have highlighted the effectiveness of aziridine derivatives in clinical settings:

  • Study on HeLa Cells : In vitro experiments demonstrated that treatment with 1-(Aziridin-1-yl)-2-chloro-2-methylpropan-1-one led to significant reductions in cell viability and increased apoptosis markers compared to untreated controls.
  • Comparison with Other Aziridines : A comparative analysis showed that aziridines with branched aliphatic substituents exhibited enhanced biological activity, indicating that structural modifications can influence efficacy .

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